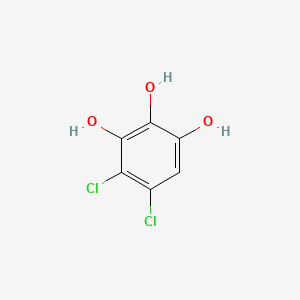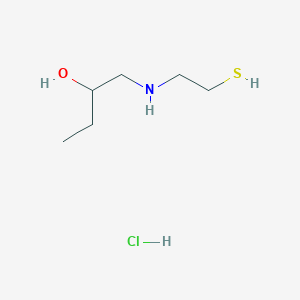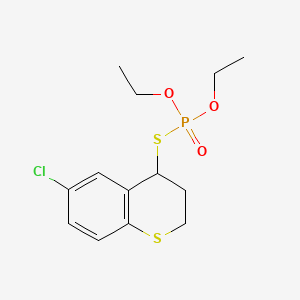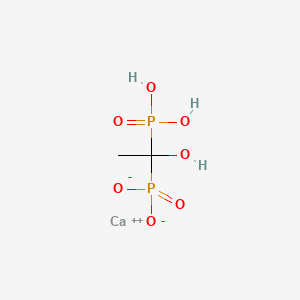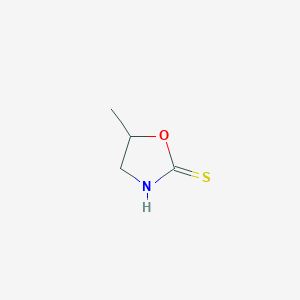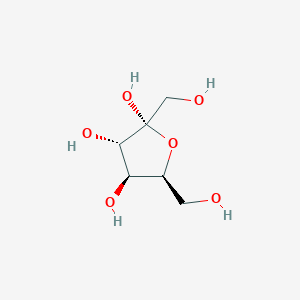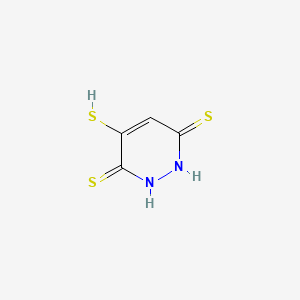
3,4,6-Pyridazinetrithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Pyridazinetrithiol is a heterocyclic compound with the molecular formula C4H4N2S3 It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and three thiol groups attached at the 3rd, 4th, and 6th positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Pyridazinetrithiol typically involves the formation of the pyridazine ring followed by the introduction of thiol groups. One common method is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: 3,4,6-Pyridazinetrithiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyridazine ring or the thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
3,4,6-Pyridazinetrithiol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 3,4,6-Pyridazinetrithiol involves its ability to interact with various molecular targets. The thiol groups can form strong bonds with metal ions, making it useful in chelation therapy or as a catalyst in certain reactions. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which are important in molecular recognition and drug-target interactions .
相似化合物的比较
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, but without thiol groups.
Pyridazinone: A derivative with a carbonyl group at the 3rd position.
Pyrimidine: A six-membered ring with nitrogen atoms at the 1st and 3rd positions.
Uniqueness: The combination of the pyridazine ring and thiol groups provides a versatile scaffold for developing new compounds with diverse biological and chemical properties .
属性
CAS 编号 |
66234-88-6 |
|---|---|
分子式 |
C4H4N2S3 |
分子量 |
176.3 g/mol |
IUPAC 名称 |
4-sulfanyl-1,2-dihydropyridazine-3,6-dithione |
InChI |
InChI=1S/C4H4N2S3/c7-2-1-3(8)5-6-4(2)9/h1H,(H,6,9)(H2,5,7,8) |
InChI 键 |
YFZIEYJWTOQZHA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=S)NNC1=S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


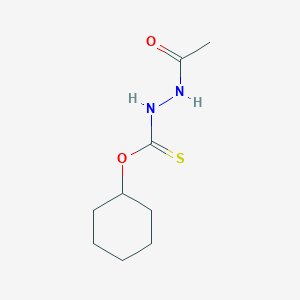
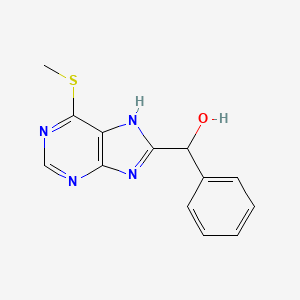
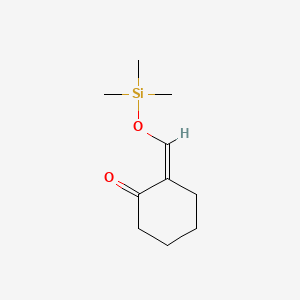
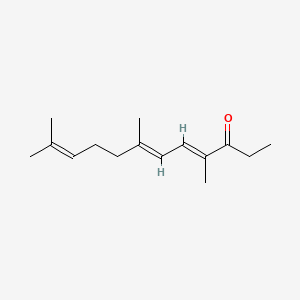
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
